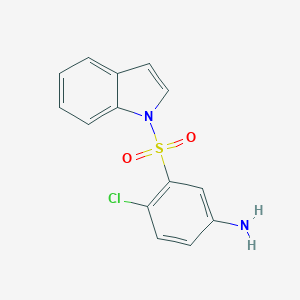
3-((1H-Indol-1-yl)sulfonyl)-4-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- typically involves the reaction of 5-amino-2-chlorobenzenesulfonyl chloride with indole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- can be compared with other indole derivatives such as:
1H-Indole-3-carboxaldehyde: Known for its anticancer properties.
1H-Indole-2-carboxylic acid: Studied for its anti-inflammatory effects.
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation
The uniqueness of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
173908-48-0 |
|---|---|
Fórmula molecular |
C14H11ClN2O2S |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
4-chloro-3-indol-1-ylsulfonylaniline |
InChI |
InChI=1S/C14H11ClN2O2S/c15-12-6-5-11(16)9-14(12)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-9H,16H2 |
Clave InChI |
MQUMCKWSVIPCBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)N)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)N)Cl |
Key on ui other cas no. |
173908-48-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















